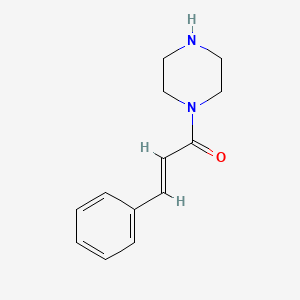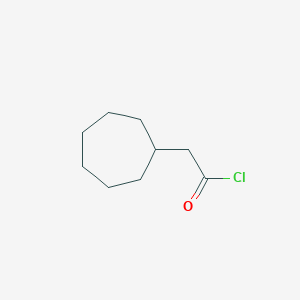
1-Cinnamoylpiperazine
Overview
Description
1-Cinnamoylpiperazine, also known as N-cinnamoylpiperazine, is a derivative of piperazine. It has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol .
Synthesis Analysis
A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides .Molecular Structure Analysis
The molecular structure of 1-Cinnamoylpiperazine consists of a piperazine ring attached to a cinnamoyl group. The cinnamoyl group is a phenyl ring attached to a prop-2-enoyl group .Chemical Reactions Analysis
The synthesis of cinnamoylpiperazine derivatives involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Antinociceptive and Anticonvulsive Agents
A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . These compounds showed promising results in capsaicin and formalin-induced nociception methods, as well as in pentylenetetrazole and maximal electroshock-induced seizure methods . This suggests that 1-Cinnamoylpiperazine could be used in the development of new drugs for pain and seizure management.
Drug Discovery
Piperazine, a key component of 1-Cinnamoylpiperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . This indicates that 1-Cinnamoylpiperazine could have a wide range of applications in the pharmaceutical industry.
C–H Functionalization
Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process could potentially be used to create functionalized piperazines, including 1-Cinnamoylpiperazine, with a focus on C–H functionalization .
Synthesis of Constrained Analogs of Cinnamides
1-Cinnamoylpiperazine and its derivatives can be used in the synthesis of constrained analogs of cinnamides . These analogs could have potential applications in various areas of medicinal chemistry.
Antioxidant Therapy
There is abundant evidence of oxidative injury in animal models of epilepsy and nociceptive pain . Therefore, antioxidant therapy aimed at reducing oxidative stress has received considerable attention in the treatment of epilepsy and pain . 1-Cinnamoylpiperazine, due to its potential antinociceptive and anticonvulsive properties, could be used in antioxidant therapy.
Improving Pharmacokinetic Profiles
The presence of two nitrogen atoms in the piperazine ring, a key component of 1-Cinnamoylpiperazine, can improve the pharmacological and pharmacokinetic profiles of drug candidates . These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Mechanism of Action
While the exact mechanism of action of 1-Cinnamoylpiperazine is not specified in the retrieved papers, it’s worth noting that cinnamide derivatives have been reported to exhibit various biological properties, such as antineoplastic, antifungal, antimycobacterial, anticonvulsant, and antinociceptive activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYXQODDJUHQL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55486-27-6, 84935-37-5 | |
| Record name | 55486-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 84935-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B3430499.png)




![2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3430542.png)

![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B3430556.png)



